molecular formula C20H27N5O3 B609346 N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide CAS No. 2059892-29-2

N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide

Cat. No.: B609346
CAS No.: 2059892-29-2
M. Wt: 385.468
InChI Key: QTHRXIUTSUVNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound has an IC50 value of 804 nanomolar, indicating its high efficacy in inhibiting SETD8 . SETD8 is involved in the methylation of lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression.

Preparation Methods

The synthesis of MS453 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Industrial production methods for MS453 are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

MS453 undergoes various chemical reactions, including:

    Oxidation: MS453 can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: The compound can also be reduced using reducing agents to yield reduced forms of MS453.

    Substitution: MS453 can participate in substitution reactions, where specific functional groups are replaced with other groups under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

MS453 exerts its effects by inhibiting the activity of SETD8, a lysine methyltransferase enzyme. SETD8 catalyzes the methylation of lysine residues on histone proteins, which is a key process in the regulation of gene expression. By inhibiting SETD8, MS453 prevents the methylation of histones, leading to changes in chromatin structure and gene expression. This inhibition can affect various cellular pathways and processes, including cell cycle regulation, DNA repair, and apoptosis .

Comparison with Similar Compounds

MS453 is unique in its high selectivity and potency as a SETD8 inhibitor. Similar compounds include:

    BIX-01294: Another inhibitor of lysine methyltransferases, but with lower selectivity compared to MS453.

    UNC0379: A selective inhibitor of the enzyme G9a, which also methylates lysine residues on histones.

    GSK-J4: An inhibitor of the enzyme JMJD3, which demethylates lysine residues on histones.

Compared to these compounds, MS453 stands out due to its high specificity for SETD8 and its potent inhibitory activity .

Properties

CAS No.

2059892-29-2

Molecular Formula

C20H27N5O3

Molecular Weight

385.468

IUPAC Name

N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide

InChI

InChI=1S/C20H27N5O3/c1-4-18(26)21-8-7-9-22-19-14-12-16(27-2)17(28-3)13-15(14)23-20(24-19)25-10-5-6-11-25/h4,12-13H,1,5-11H2,2-3H3,(H,21,26)(H,22,23,24)

InChI Key

QTHRXIUTSUVNPH-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCNC(=O)C=C)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MS453;  MS-453;  MS 453.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide
Reactant of Route 3
N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide
Reactant of Route 4
N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide
Reactant of Route 5
N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide
Reactant of Route 6
N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide

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